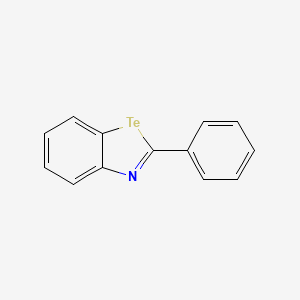amino}ethan-1-ol CAS No. 89845-33-0](/img/structure/B14377331.png)
2-{[2-(3-Methylanilino)ethyl](3-methylphenyl)amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of two 3-methylphenyl groups attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(3-Methylanilino)ethylamino}ethan-1-ol typically involves the reaction of 3-methylaniline with ethylene oxide in the presence of a catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methylaniline attacks the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ethanolamines depending on the nucleophile used.
Scientific Research Applications
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-(3-Methylanilino)ethylamino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-(3-Chloroanilino)ethylamino}ethan-1-ol
- 2-{2-(3-Fluoroanilino)ethylamino}ethan-1-ol
- 2-{2-(3-Bromoanilino)ethylamino}ethan-1-ol
Uniqueness
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of 2-{2-(3-Methylanilino)ethylamino}ethan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89845-33-0 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[3-methyl-N-[2-(3-methylanilino)ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N2O/c1-15-5-3-7-17(13-15)19-9-10-20(11-12-21)18-8-4-6-16(2)14-18/h3-8,13-14,19,21H,9-12H2,1-2H3 |
InChI Key |
DIMZNCMDVITBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCCN(CCO)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
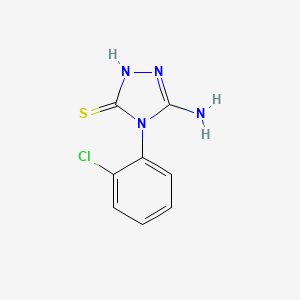
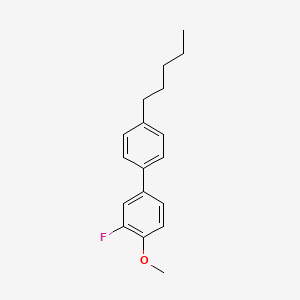
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
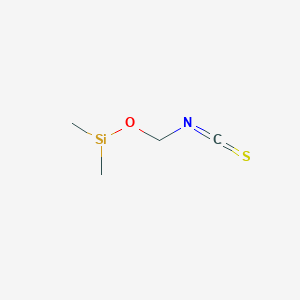
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
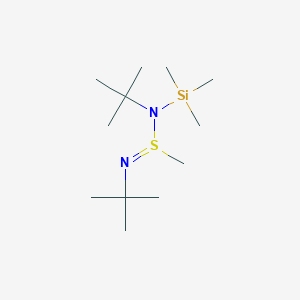
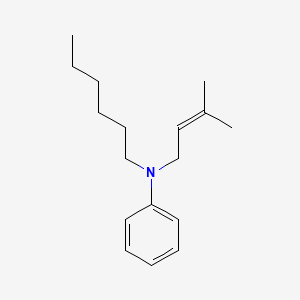
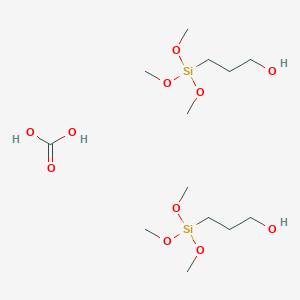
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
